Cas no 320420-55-1 (2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime is a specialized chemical intermediate featuring a pyridine core substituted with chloro and trifluoromethyl groups, along with an acetaldehyde oxime functional group. Its structural properties make it valuable in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of both chloro and trifluoromethyl substituents enhances its reactivity and selectivity in cross-coupling reactions, while the oxime group offers versatility for further derivatization. This compound is particularly useful in constructing heterocyclic frameworks due to its stability and compatibility with various reaction conditions. Its well-defined molecular structure ensures consistent performance in complex synthetic pathways.
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime structure
320420-55-1 structure
Product name:2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime
CAS No:320420-55-1
MF:C8H6ClF3N2O
MW:238.594251155853
MDL:MFCD00172197
CID:5019283

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime Chemical and Physical Properties

Names and Identifiers

    • 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime
    • (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}hydroxylamine
    • 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime
    • MDL: MFCD00172197
    • Inchi: 1S/C8H6ClF3N2O/c9-6-3-5(8(10,11)12)4-13-7(6)1-2-14-15/h2-4,15H,1H2/b14-2+
    • InChI Key: USRXSEDHAOOWSF-JLZUIIAYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN=C1C/C=N/O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 234
  • XLogP3: 2.1
  • Topological Polar Surface Area: 45.5

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB296706-100 mg
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime; .
320420-55-1
100 mg
€221.50 2023-07-20
abcr
AB296706-100mg
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime; .
320420-55-1
100mg
€221.50 2024-06-09

Additional information on 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime

Introduction to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime (CAS No. 320420-55-1)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 320420-55-1, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates several key features, including a pyridine core, a chloro substituent, and a trifluoromethyl group, which contribute to its distinct chemical behavior and biological activity.

The synthesis and characterization of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime involve sophisticated chemical methodologies that highlight the compound's complexity. The presence of an aldehyde oxime functional group in its structure suggests potential reactivity with various biological targets, making it a valuable intermediate in drug discovery processes. Recent advancements in computational chemistry have enabled researchers to predict the interactions of this compound with biological receptors, providing insights into its pharmacological properties.

In the realm of medicinal chemistry, the incorporation of trifluoromethyl groups is particularly noteworthy, as these groups are known to enhance metabolic stability and binding affinity. The pyridine ring further contributes to the compound's versatility, allowing for modifications that can fine-tune its biological activity. These structural elements make 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime a promising candidate for further exploration in the development of new drugs.

Recent studies have demonstrated the compound's potential in modulating various biological pathways. For instance, research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory responses. This has opened up avenues for investigating its therapeutic potential in conditions such as arthritis and other inflammatory disorders. The ability of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime to interact with these targets underscores its significance in pharmacological research.

The chemical properties of this compound also make it an interesting subject for studying molecular recognition processes. The interplay between the chloro, trifluoromethyl, and oxime groups influences its solubility, reactivity, and interaction with biological molecules. These factors are crucial in determining how effectively the compound can be utilized in drug design. Advanced spectroscopic techniques have been employed to elucidate the structure-activity relationships (SAR) of this compound, providing valuable data for optimizing its pharmacological profile.

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime involves multi-step organic reactions that require precise control over reaction conditions. The use of specialized catalysts and reagents ensures high yields and purity, which are essential for pharmaceutical applications. Researchers have also explored greener synthetic routes to minimize environmental impact while maintaining efficiency. These efforts align with the broader trend towards sustainable chemistry practices.

In conclusion, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime (CAS No. 320420-55-1) represents a fascinating area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for developing new therapeutic agents. Continued investigation into this compound will likely yield significant advancements in drug discovery and development.

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